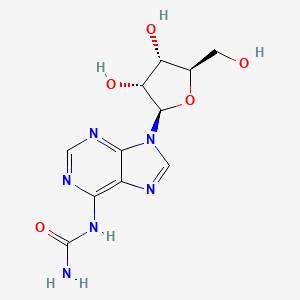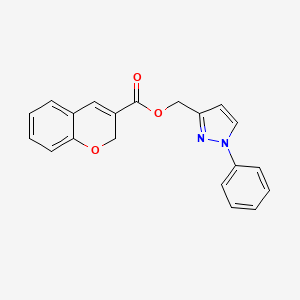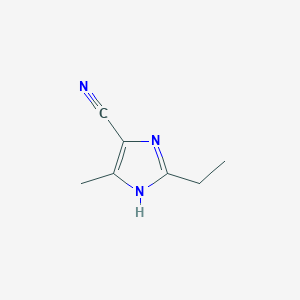
N-Carbamoyladenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Carbamoyladenosine is a nucleoside derivative with the chemical formula C₁₁H₁₄N₆O₅ It is a modified form of adenosine, where a carbamoyl group is attached to the nitrogen atom at the sixth position of the adenine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamoyladenosine typically involves the reaction of adenosine with a carbamoylating agent. One common method is the use of urea derivatives under specific conditions to introduce the carbamoyl group. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve enzymatic methods using carbamoylases. These enzymes catalyze the transfer of the carbamoyl group to adenosine, offering a more environmentally friendly and efficient production route compared to traditional chemical synthesis .
化学反应分析
Types of Reactions: N-Carbamoyladenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the carbamoyl group or other parts of the molecule.
Substitution: The carbamoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
科学研究应用
N-Carbamoyladenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating nucleic acid interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: this compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
作用机制
The mechanism by which N-Carbamoyladenosine exerts its effects involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds and other interactions with proteins and nucleic acids, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
相似化合物的比较
Adenosine: The parent compound, differing only by the absence of the carbamoyl group.
N-Carbamoyl-Alanine: Another carbamoyl derivative, but with an alanine backbone instead of adenosine.
Uniqueness: N-Carbamoyladenosine is unique due to its specific structure, which allows it to interact differently with biological molecules compared to other carbamoyl derivatives. This uniqueness makes it a valuable tool in research and potential therapeutic applications .
属性
CAS 编号 |
50693-06-6 |
|---|---|
分子式 |
C11H14N6O5 |
分子量 |
310.27 g/mol |
IUPAC 名称 |
[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]urea |
InChI |
InChI=1S/C11H14N6O5/c12-11(21)16-8-5-9(14-2-13-8)17(3-15-5)10-7(20)6(19)4(1-18)22-10/h2-4,6-7,10,18-20H,1H2,(H3,12,13,14,16,21)/t4-,6-,7-,10-/m1/s1 |
InChI 键 |
FLIOTFGHNBRBEH-KQYNXXCUSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)

![Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]-](/img/structure/B12940818.png)
![[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol](/img/structure/B12940820.png)
![6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12940824.png)
![Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12940827.png)
![1-(3A,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one](/img/structure/B12940834.png)

![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline](/img/structure/B12940839.png)




